molecular formula C6H2BrCl3O B1271504 6-Bromo-2,4,5-trichlorophenol CAS No. 70757-44-7

6-Bromo-2,4,5-trichlorophenol

Cat. No. B1271504
CAS RN: 70757-44-7
M. Wt: 276.3 g/mol
InChI Key: IFXJBIXHNZHYGK-UHFFFAOYSA-N
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Description

6-Bromo-2,4,5-trichlorophenol is a halogenated phenol that is not directly discussed in the provided papers. However, the papers do discuss compounds with similar halogenated aromatic structures, which can provide insight into the chemical behavior and synthesis of related compounds. For instance, the synthesis of enantiomerically pure diarylethanes with bromo-chloro substitution patterns on the aromatic ring is detailed in the first paper . Although this does not directly pertain to 6-Bromo-2,4,5-trichlorophenol, the methodologies could be relevant for its synthesis and analysis.

Synthesis Analysis

The first paper describes a 7-step synthesis procedure for creating enantiomerically pure diarylethanes, starting from a bromo-chlorophenyl compound . This process involves the resolution of a related acetic acid by crystallization of its esters, which could potentially be adapted for the synthesis of 6-Bromo-2,4,5-trichlorophenol. The key steps include the use of inexpensive reagents and the ability to scale, which are important considerations for the synthesis of any chemical compound .

Molecular Structure Analysis

While the exact molecular structure of 6-Bromo-2,4,5-trichlorophenol is not provided, the second paper offers insights into the X-ray crystal structure analysis of a different chlorophenyl compound . The detailed parameters such as cell dimensions and space group information can be used as a reference for what one might expect when analyzing the crystal structure of 6-Bromo-2,4,5-trichlorophenol. The importance of intermolecular hydrogen bonding is also noted, which could be a factor in the molecular structure analysis of halogenated phenols .

Chemical Reactions Analysis

The abstracts do not provide specific information on the chemical reactions of 6-Bromo-2,4,5-trichlorophenol. However, the synthesis paper suggests that the compound could undergo various reactions typical for halogenated aromatics, such as substitutions or coupling reactions, given the presence of halogen substituents that can be reactive under certain conditions .

Physical and Chemical Properties Analysis

Neither paper directly addresses the physical and chemical properties of 6-Bromo-2,4,5-trichlorophenol. However, based on the general knowledge of halogenated aromatics and the information provided, one could infer that the compound would likely exhibit properties such as low solubility in water, potential for intermolecular interactions like hydrogen bonding, and a relatively high density due to the presence of heavy halogen atoms . The exact properties would need to be determined experimentally.

Scientific Research Applications

  • Photocatalytic Removal of Water Pollutants : Research has shown the effectiveness of photocatalytic oxidation in removing pollutants like 2,4,6-trichlorophenol from water, highlighting the potential for 6-Bromo-2,4,5-trichlorophenol in similar applications (Gaya, Abdullah, Hussein, & Zainal, 2010).

  • Microbial Degradation : Certain strains of Pseudomonas cepacia have been found capable of dechlorinating various chlorine-substituted phenols, including 2,4,5-trichlorophenol. This suggests a potential role for 6-Bromo-2,4,5-trichlorophenol in studying microbial degradation processes (Karns, Kilbane, Duttagupta, & Chakrabarty, 1983).

  • Copolymerization Studies : The enzyme-catalyzed copolymerization of various halogenated phenols has been researched, providing insights into the potential interactions of compounds like 6-Bromo-2,4,5-trichlorophenol in such processes (Bollag & Liu, 1985).

  • Molecular Characterization Techniques : Extended X-ray absorption fine structure (EXAFS) spectroscopy has been used to characterize brominated persistent pollutants, including 6-bromo-2,4,5-trichlorophenol. This research is essential for understanding the molecular structure of such complex compounds (Bergknut, Persson, & Skyllberg, 2008).

  • Environmental Impact Studies : Studies on the effects of chlorophenols on river microorganisms reveal insights into the environmental impact of compounds like 6-Bromo-2,4,5-trichlorophenol (Godoy et al., 1999).

  • Electrochemical Detection Methods : The development of sensors for the detection of trichlorophenols, including methods using graphene oxide composites, suggests potential applications for 6-Bromo-2,4,5-trichlorophenol in environmental monitoring (Zhu et al., 2015).

  • Catalytic Mechanisms in Biochemical Reactions : Quantum mechanical/molecular mechanical investigations have been conducted on chlorophenol 4-monooxygenase, which may be relevant for understanding the enzymatic reactions involving 6-Bromo-2,4,5-trichlorophenol (Li et al., 2015).

  • Oxidation and Toxicity Studies : The impact of halide ions on the degradation of trichlorophenols during ozone oxidation has been studied, providing insights into the environmental and toxicological aspects of compounds like 6-Bromo-2,4,5-trichlorophenol (Xu et al., 2021).

properties

IUPAC Name

2-bromo-3,4,6-trichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3O/c7-4-5(10)2(8)1-3(9)6(4)11/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXJBIXHNZHYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377727
Record name 6-Bromo-2,4,5-trichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,4,5-trichlorophenol

CAS RN

70757-44-7, 4524-78-1
Record name 6-Bromo-2,4,5-trichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2,4,5-trichlorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Bergknut, P Persson, U Skyllberg - Analytical and bioanalytical …, 2008 - Springer
X-ray absorption fine structure (EXAFS) spectroscopy spectra were collected for three brominated persistent pollutants: 6-bromo-2,4,5-trichlorophenol (BrTriClP), pentabromophenol (…
Number of citations: 4 link.springer.com

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